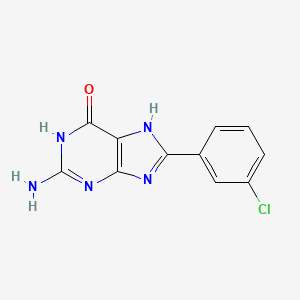

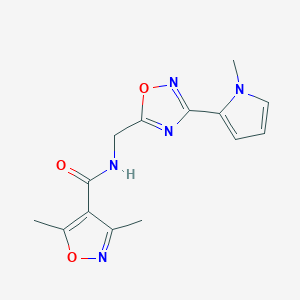

![molecular formula C12H15Cl2N3S B2424298 6-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride CAS No. 1217025-88-1](/img/structure/B2424298.png)

6-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are heterocyclic compounds that have been found to exhibit a wide range of biological activities, including anti-tubercular properties . They are synthesized through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “6-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride”, involves various synthetic pathways . For instance, one method involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of “6-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride” can be analyzed based on IR, 1H, 13C NMR, and mass spectral data . The structure activity relationships of new benzothiazole derivatives have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “6-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride” include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride” can be determined by C, H, and N analysis . The compound’s mass spectral data indicates a m/z of 419 (M+), 417 (M+ -2) .Scientific Research Applications

Conformational Stability and Vibrational Spectra

Studies have utilized computational methods like ab initio Hartree-Fock and Density Functional Theory (DFT) to investigate the conformational stability, molecular structure, and vibrational spectra of similar thiazole derivatives. For example, Taşal & Kumalar (2010) conducted a detailed analysis of 5-chloro-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one, assessing its molecular geometry and vibrational frequencies. They found that the experimental and theoretical spectra agreed well, demonstrating that these compounds have distinct stable conformers and vibrational modes, which can be significant in understanding the molecular interactions and stability of such compounds (Taşal & Kumalar, 2010).

Corrosion Inhibition

Thiazole derivatives have been studied for their efficacy as corrosion inhibitors. Yadav, Sharma, & Kumar (2015) researched the impact of benzo[d]thiazol-2-yl derivatives on the corrosion of oil well tubular steel in hydrochloric acid, finding that these inhibitors effectively minimize corrosion, suggesting potential applications in industrial settings (Yadav, Sharma, & Kumar, 2015).

Drug Synthesis and Bioactivity

The benzo[d]thiazole structure is a key component in synthetic and medicinal chemistry. Durcik et al. (2020) detailed a pathway for synthesizing hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, valuable building blocks in drug discovery for creating compounds with varying bioactivities. Their work emphasizes the versatility of the benzo[d]thiazole moiety in developing new medicinal compounds (Durcik et al., 2020).

Cardioprotective Effects

Thiazole derivatives are also being explored for their therapeutic potential. Drapak et al. (2019) synthesized and studied the cardioprotective activity of certain thiazole derivatives, identifying compounds that exhibited a significant protective effect on the cardiovascular system. This research highlights the potential of thiazole derivatives in developing new treatments for heart-related conditions (Drapak et al., 2019).

Pesticidal Activities

Moreover, Choi et al. (2015) explored the pesticidal activities of thiazole derivatives against mosquito larvae and phytopathogenic fungi, identifying compounds with potent larvicidal and fungicidal effects. This indicates the potential utility of these compounds in agriculture and pest control (Choi et al., 2015).

Mechanism of Action

Target of Action

Similar compounds have been shown to have anti-inflammatory and analgesic activities , suggesting that they may target enzymes involved in inflammation, such as cyclo-oxygenase (COX) enzymes .

Mode of Action

This could result in a decrease in the production of inflammatory mediators, leading to reduced inflammation and pain .

Biochemical Pathways

The compound may affect the arachidonic acid pathway, which is involved in the production of prostaglandins and leukotrienes, key mediators of inflammation . By inhibiting COX enzymes, the compound could reduce the production of these mediators, thereby alleviating inflammation .

Result of Action

The result of the compound’s action would likely be a reduction in inflammation and pain, given its potential anti-inflammatory and analgesic activities . This could have beneficial effects in conditions characterized by excessive inflammation.

Future Directions

Benzothiazole derivatives, including “6-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride”, have shown promising anti-tubercular activity . Future research could focus on further optimizing the synthetic pathways for these compounds, investigating their mechanisms of action, and conducting in-depth studies on their safety and potential therapeutic applications.

properties

IUPAC Name |

6-chloro-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3S.ClH/c1-15-4-6-16(7-5-15)12-14-10-3-2-9(13)8-11(10)17-12;/h2-3,8H,4-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPIVOJBMNROKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

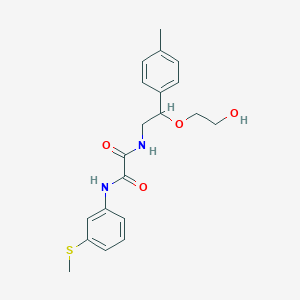

![3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2424221.png)

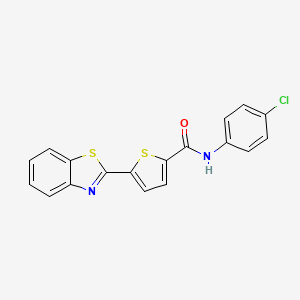

![N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-nitrobenzamide](/img/structure/B2424223.png)

![6,8-dibromo-2-{5-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}quinoline](/img/structure/B2424226.png)

![Ethyl 4-[[2-(3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate](/img/structure/B2424227.png)

![1,4-Dimethyl 2-{[(adamantan-1-yl)carbamothioyl]amino}butanedioate](/img/structure/B2424231.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2424232.png)

![Tert-butyl (5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)carbamate](/img/structure/B2424236.png)